![molecular formula C14H8ClN3 B142579 2-[p-Cyanophenyl]-5-chlorobenzimidazole CAS No. 146132-86-7](/img/structure/B142579.png)
2-[p-Cyanophenyl]-5-chlorobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[p-Cyanophenyl]-5-chlorobenzimidazole is a chemical compound with the molecular formula C14H8ClN3. It is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Additionally, this paper will list future directions for further research on this compound.
Mechanism Of Action
The mechanism of action of 2-[p-Cyanophenyl]-5-chlorobenzimidazole is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to inhibit the replication of certain viruses such as hepatitis C virus (HCV).
Biochemical And Physiological Effects
Studies have shown that 2-[p-Cyanophenyl]-5-chlorobenzimidazole can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[p-Cyanophenyl]-5-chlorobenzimidazole in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-[p-Cyanophenyl]-5-chlorobenzimidazole. One area of interest is its potential use as a fluorescent probe for the detection of biomolecules. Further studies could investigate its sensitivity and specificity for detecting specific biomolecules. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of inflammation and cancer.
Synthesis Methods
The synthesis of 2-[p-Cyanophenyl]-5-chlorobenzimidazole involves the reaction of 5-chloro-1,2-phenylenediamine with p-cyanonitrobenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography.
Scientific Research Applications
2-[p-Cyanophenyl]-5-chlorobenzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.
properties
CAS RN |
146132-86-7 |
|---|---|
Product Name |
2-[p-Cyanophenyl]-5-chlorobenzimidazole |
Molecular Formula |
C14H8ClN3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
InChI Key |
UTADKFJRRZDHFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)Cl |
synonyms |
4-(5-CHLORO-1H-BENZIMIDAZOL-2-YL)BENZONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





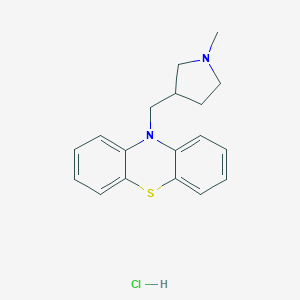
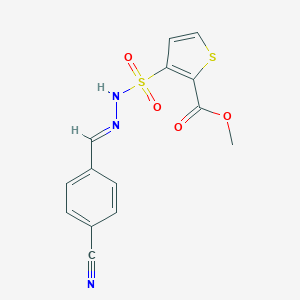
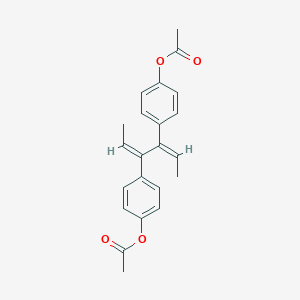

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)
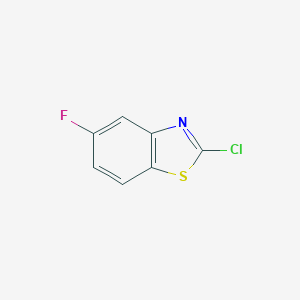
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)

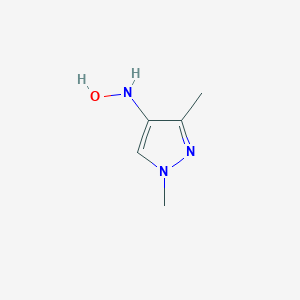
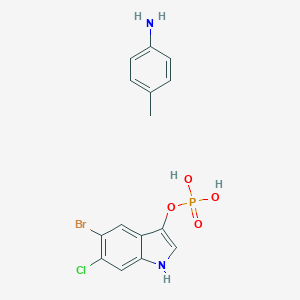
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)